

# Parp1-IN-36: Application Notes and Protocols for Researchers

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Parp1-IN-36**, also known as NMS-P293 and NMS-03305293, is a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] This isoindolinone derivative demonstrates significant potential in cancer research and therapy, particularly for tumors with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations.[3] A key feature of **Parp1-IN-36** is its non-trapping mechanism of action, which differentiates it from many other PARP inhibitors and may contribute to a better tolerability profile, especially in combination with chemotherapy.[1][4][5] Furthermore, its ability to penetrate the blood-brain barrier opens avenues for its investigation in primary brain tumors and brain metastases.[1][2]

These application notes provide an overview of **Parp1-IN-36**, including its ordering information, biochemical and cellular activities, and detailed protocols for its use in key in vitro and in vivo experiments.

# **Ordering Information**

**Parp1-IN-36** can be sourced from various chemical suppliers specializing in research compounds. Below is a summary of the key identifying information for ordering:



Parameter	Information
Product Name	Parp1-IN-36
Synonyms	NMS-P293, NMS-03305293
CAS Number	1606996-12-6
Molecular Formula	C20H27N3O2
Molecular Weight	341.45 g/mol
Typical Supplier	MedChemExpress
Catalog Number	HY-169575

Note: This information is for research purposes only. **Parp1-IN-36** is not for human or veterinary use.

# **Physicochemical Properties and Storage**

- Appearance: Crystalline solid
- Solubility: Soluble in DMSO.
- Storage: Store as a powder at -20°C for long-term storage. In solvent, store at -80°C. Avoid repeated freeze-thaw cycles.

### **Mechanism of Action**

Parp1-IN-36 is a highly selective inhibitor of the PARP1 enzyme.[3] PARP1 plays a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP1, SSBs are not efficiently repaired and can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination repair, such as those with BRCA1/2 mutations, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality.

A distinguishing feature of **Parp1-IN-36** is its non-trapping nature.[1][4][5] Unlike "trapping" PARP inhibitors that lock the PARP1 enzyme onto DNA at the site of damage, **Parp1-IN-36** 

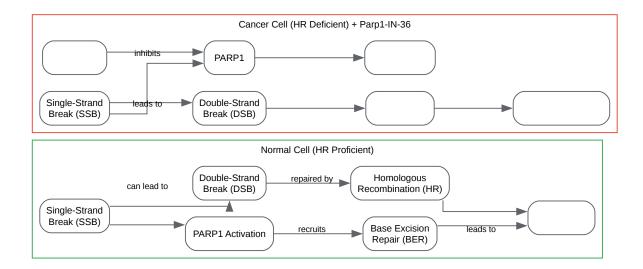


## Methodological & Application

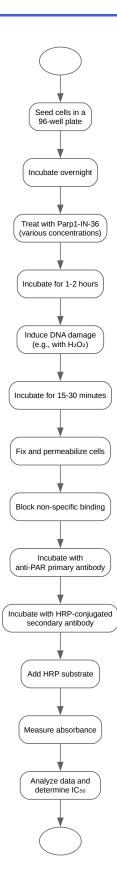
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inhibits the catalytic activity of PARP1 without stabilizing the PARP1-DNA complex.[1] This may reduce the toxicity associated with PARP trapping and potentially improve the therapeutic index, particularly when used in combination with DNA-damaging agents.

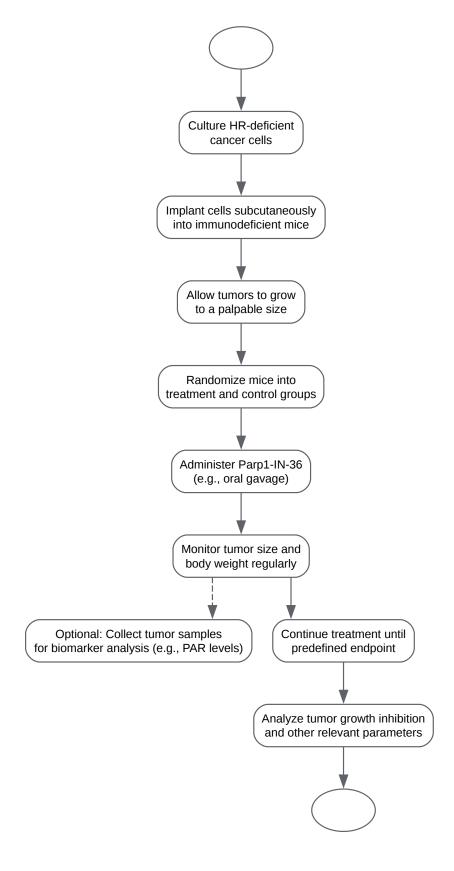












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